Cas no 62924-64-5 (N-(2-Chloro-6-fluorobenzyl)-N-methylamine)

N-(2-Chloro-6-fluorobenzyl)-N-methylamine 化学的及び物理的性質
名前と識別子
-
- N-(2-Chloro-6-fluorobenzyl)-N-methylamine
- (2-chloro-6-fluorophenyl)-N-methylmethanamine
- N-Methyl-2-chloro-6-fluorobenzylamine
- Z56957511
- SCHEMBL3935647
- [(2-chloro-6-fluorophenyl)methyl](methyl)amine
- 2-chloro-6-fluoro-N-methylbenzylamine
- N-(2-Chloro-6-fluorobenzyl)-N -methylamine
- TS-02393
- BB 0218395
- AKOS000264594
- 62924-64-5
- VXYBEMSPMZHOEJ-UHFFFAOYSA-N
- CS-0212987
- EN300-34283
- MFCD00013628
- N-(2-chloro-6-fluorobenzyl)-N-methylamine, AldrichCPR
- 1-(2-chloro-6-fluorophenyl)-N-methylmethanamine
- FT-0767076
-
- MDL: MFCD00013628
- インチ: 1S/C8H9ClFN/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3
- InChIKey: VXYBEMSPMZHOEJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1CNC)F
計算された属性
- せいみつぶんしりょう: 173.0407551g/mol
- どういたいしつりょう: 173.0407551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 202.8±25.0 °C at 760 mmHg
- フラッシュポイント: 76.5±23.2 °C
- じょうきあつ: 0.3±0.4 mmHg at 25°C
N-(2-Chloro-6-fluorobenzyl)-N-methylamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-Chloro-6-fluorobenzyl)-N-methylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-34283-0.1g |
[(2-chloro-6-fluorophenyl)methyl](methyl)amine |
62924-64-5 | 95.0% | 0.1g |
$27.0 | 2025-03-18 | |
Enamine | EN300-34283-10.0g |
[(2-chloro-6-fluorophenyl)methyl](methyl)amine |
62924-64-5 | 95.0% | 10.0g |
$617.0 | 2025-03-18 | |
TRC | C993798-50mg |
N-(2-Chloro-6-fluorobenzyl)-N-methylamine |
62924-64-5 | 50mg |
$ 70.00 | 2022-06-06 | ||
Fluorochem | 042402-1g |
N-(2-Chloro-6-fluorobenzyl)-N-methylamine |
62924-64-5 | 95 | 1g |
£112.00 | 2022-02-28 | |
Enamine | EN300-34283-0.5g |
[(2-chloro-6-fluorophenyl)methyl](methyl)amine |
62924-64-5 | 95.0% | 0.5g |
$61.0 | 2025-03-18 | |
Enamine | EN300-34283-1g |
[(2-chloro-6-fluorophenyl)methyl](methyl)amine |
62924-64-5 | 95% | 1g |
$115.0 | 2023-09-03 | |
1PlusChem | 1P00F63H-250mg |
N-Methyl-2-chloro-6-fluorobenzylamine |
62924-64-5 | 98% | 250mg |
$56.00 | 2025-02-27 | |
A2B Chem LLC | AH06941-250mg |
N-(2-Chloro-6-fluorobenzyl)-n-methylamine |
62924-64-5 | 98 | 250mg |
$62.00 | 2024-04-19 | |
A2B Chem LLC | AH06941-5g |
N-(2-Chloro-6-fluorobenzyl)-n-methylamine |
62924-64-5 | 98% | 5g |
$499.00 | 2024-04-19 | |
1PlusChem | 1P00F63H-5g |
N-Methyl-2-chloro-6-fluorobenzylamine |
62924-64-5 | 98% | 5g |
$656.00 | 2025-02-27 |
N-(2-Chloro-6-fluorobenzyl)-N-methylamine 関連文献
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
N-(2-Chloro-6-fluorobenzyl)-N-methylamineに関する追加情報
N-(2-Chloro-6-Fluorobenzyl)-N-Methylamine: A Comprehensive Overview
N-(2-Chloro-6-fluorobenzyl)-N-methylamine, also known by its CAS number 62924-64-5, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzyl group substituted with chlorine and fluorine atoms, along with a methylamine moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule in both academic research and industrial applications.
The molecular formula of N-(2-chloro-6-fluorobenzyl)-N-methylamine is C8H9ClFNO, and its molecular weight is approximately 180.67 g/mol. The compound exists as a white crystalline solid under standard conditions, with a melting point of around 105°C and a boiling point of 315°C. Its solubility in water is moderate, but it exhibits excellent solubility in organic solvents such as dichloromethane and ethanol. These physical properties make it suitable for use in various synthetic reactions and analytical techniques.
One of the key features of N-(2-chloro-6-fluorobenzyl)-N-methylamine is its ability to act as a precursor in the synthesis of more complex molecules. Recent studies have highlighted its role in the development of novel pharmaceutical agents, particularly in the field of oncology. Researchers have explored its potential as an intermediate in the synthesis of targeted therapies for cancer treatment, leveraging its ability to form stable bonds with other functional groups.
In addition to its role in drug development, N-(2-chloro-6-fluorobenzyl)-N-methylamine has found applications in materials science, particularly in the synthesis of advanced polymers and coatings. Its unique electronic properties make it an ideal candidate for use in the development of high-performance materials with tailored functionalities. For instance, recent advancements have demonstrated its utility in the creation of self-healing polymers, which exhibit enhanced durability and resistance to environmental factors.
The synthesis of N-(2-chloro-6-fluorobenzyl)-N-methylamine typically involves a multi-step process that begins with the preparation of 2-chloro-6-fluorobenzaldehyde. This intermediate is then subjected to reductive amination using methylamine hydrochloride as the amine source. The reaction conditions are carefully optimized to ensure high yields and purity levels, often involving the use of catalytic agents such as Raney nickel or palladium-based catalysts.
Recent research has also focused on improving the efficiency and sustainability of this synthesis process. Scientists have explored alternative routes that utilize green chemistry principles, such as solvent-free reactions or the use of biodegradable catalysts. These advancements not only enhance the environmental friendliness of the production process but also reduce costs associated with waste disposal and energy consumption.
In terms of biological activity, N-(2-chloro-6-fluorobenzyl)-N-methylamine has shown promising results in preclinical studies targeting various disease states. Its ability to modulate key cellular pathways makes it a potential candidate for therapeutic intervention in conditions such as inflammation, neurodegenerative diseases, and infectious disorders. Ongoing clinical trials are evaluating its safety profile and efficacy in human subjects, with early results indicating favorable pharmacokinetic properties.
Beyond its direct applications, N-(2-chloro-6-fluorobenzyl)-N-methylamine serves as a valuable tool for fundamental research into chemical reactivity and molecular design. Its structure provides an excellent platform for studying interactions between different functional groups under varying reaction conditions. This has led to new insights into reaction mechanisms and has informed the design of more efficient synthetic pathways for related compounds.
Looking ahead, the continued exploration of N-(2-chloro-6-fluorobenzyl)-N-methylamine's properties is expected to yield further breakthroughs across multiple disciplines. Its versatility as both a synthetic intermediate and a functional material makes it a cornerstone compound for future innovations in chemistry and related fields.
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